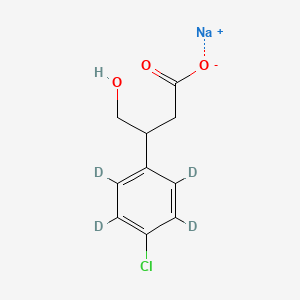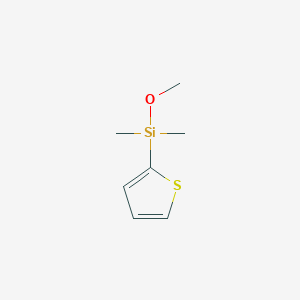
Tiaprofenic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiaprofenic Acid Ethyl Ester is a derivative of tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) used to manage inflammation and pain, particularly in conditions like rheumatoid arthritis and osteoarthritis . As an ester, it is formed by the reaction of tiaprofenic acid with ethanol, resulting in a compound that retains the therapeutic properties of the parent acid while potentially offering different pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tiaprofenic Acid Ethyl Ester typically involves the esterification of tiaprofenic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester . The general reaction can be represented as follows:
Tiaprofenic Acid+EthanolH2SO4Tiaprofenic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of tiaprofenic acid to its ethyl ester, and the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tiaprofenic Acid Ethyl Ester, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tiaprofenic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol and tiaprofenic acid.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Tiaprofenic acid and ethanol.
Reduction: Tiaprofenic acid and the corresponding alcohol.
Transesterification: A different ester and ethanol.
Wissenschaftliche Forschungsanwendungen
Tiaprofenic Acid Ethyl Ester has several applications in scientific research:
Wirkmechanismus
Tiaprofenic Acid Ethyl Ester exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease . . By reducing the levels of prostaglandins, the compound helps to alleviate pain, swelling, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen Ethyl Ester: Another ester derivative of a common NSAID, used for similar anti-inflammatory and analgesic purposes.
Naproxen Ethyl Ester: An ester derivative of naproxen, also used for pain and inflammation management.
Ketoprofen Ethyl Ester: An ester form of ketoprofen, used for its anti-inflammatory properties.
Uniqueness
Tiaprofenic Acid Ethyl Ester is unique in its specific molecular structure, which includes a thiophene ring, distinguishing it from other NSAID esters that typically contain benzene rings. This structural difference may influence its pharmacokinetic properties and its interaction with biological targets .
Eigenschaften
Molekularformel |
C16H16O3S |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
ethyl 2-(5-benzoylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C16H16O3S/c1-3-19-16(18)11(2)13-9-10-14(20-13)15(17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
QEAPFNKKTWXFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
